1,1'-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione}
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Overview
Description
1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} is a chemical compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. The presence of trimethylsilyl groups in this compound enhances its stability and modifies its reactivity, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} typically involves the functionalization of anthraquinone derivatives. One common method includes the reaction of anthracene-9,10-dione with trimethylsilyl chloride in the presence of a base, such as potassium carbonate, to introduce the trimethylsilyl groups. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like iodine monochloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like iodine monochloride or boron tribromide can be used to replace the trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives.
Scientific Research Applications
1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its stable anthraquinone structure.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its interaction with biological molecules. The anthraquinone core can intercalate into DNA, disrupting its function and leading to potential anticancer effects . The compound can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9,10-dione: A simpler anthraquinone derivative without the trimethylsilyl groups.
1,4-Bis(trimethylsilyloxy)anthracene-9,10-dione: Another derivative with similar functional groups but different substitution patterns.
Uniqueness
1,1’-Oxybis{4-[(trimethylsilyl)oxy]anthracene-9,10-dione} is unique due to the presence of two trimethylsilyl groups, which enhance its stability and modify its reactivity. This makes it a valuable compound for various applications, particularly in research focused on developing new therapeutic agents and studying complex organic reactions .
Properties
CAS No. |
105926-53-2 |
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Molecular Formula |
C34H30O7Si2 |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
1-(9,10-dioxo-4-trimethylsilyloxyanthracen-1-yl)oxy-4-trimethylsilyloxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H30O7Si2/c1-42(2,3)40-25-17-15-23(27-29(25)33(37)21-13-9-7-11-19(21)31(27)35)39-24-16-18-26(41-43(4,5)6)30-28(24)32(36)20-12-8-10-14-22(20)34(30)38/h7-18H,1-6H3 |
InChI Key |
SZVDVCUWJPSNFD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C2C(=C(C=C1)OC3=C4C(=C(C=C3)O[Si](C)(C)C)C(=O)C5=CC=CC=C5C4=O)C(=O)C6=CC=CC=C6C2=O |
Origin of Product |
United States |
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